molecular formula C17H24N6 B12262152 N,N-dimethyl-6-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrimidin-4-amine

N,N-dimethyl-6-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrimidin-4-amine

Cat. No.: B12262152
M. Wt: 312.4 g/mol
InChI Key: JJFFVROIIKIZFT-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a pyridine moiety

Properties

Molecular Formula

C17H24N6

Molecular Weight

312.4 g/mol

IUPAC Name

N,N-dimethyl-6-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C17H24N6/c1-21(2)16-12-17(20-13-19-16)23-10-7-14(8-11-23)22(3)15-6-4-5-9-18-15/h4-6,9,12-14H,7-8,10-11H2,1-3H3

InChI Key

JJFFVROIIKIZFT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the pyridine moiety: This can be done through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide, and acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-6-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biological processes.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.

    Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal properties.

Uniqueness

N,N-dimethyl-6-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrimidin-4-amine is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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